1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone
Brand Name: Vulcanchem
CAS No.: 2287247-81-6
VCID: VC4250231
InChI: InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1
SMILES: CC(=O)C1CC1C2=CC=CC=C2Cl
Molecular Formula: C11H11ClO
Molecular Weight: 194.66

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone

CAS No.: 2287247-81-6

Cat. No.: VC4250231

Molecular Formula: C11H11ClO

Molecular Weight: 194.66

* For research use only. Not for human or veterinary use.

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone - 2287247-81-6

Specification

CAS No. 2287247-81-6
Molecular Formula C11H11ClO
Molecular Weight 194.66
IUPAC Name 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone
Standard InChI InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1
Standard InChI Key OYMIQOBSMFWIGN-UWVGGRQHSA-N
SMILES CC(=O)C1CC1C2=CC=CC=C2Cl

Introduction

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone is a complex organic compound featuring a cyclopropyl ring, a 2-chlorophenyl group, and an ethanone moiety. Its molecular formula is not explicitly stated in the available literature, but it has a molecular weight of approximately 210.67 g/mol. The compound's stereochemistry, indicated by the (1R,2R) configuration, suggests the presence of chiral centers, which can significantly influence its biological activity and chemical reactivity.

Applications in Various Fields

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone has diverse applications across several fields:

  • Organic Synthesis: It serves as a precursor or intermediate in synthesizing organic molecules, particularly those with cyclopropyl groups.

  • Materials Science: Derivatives of this compound could be used in developing new polymers or coatings with enhanced mechanical strength, thermal stability, or chemical resistance.

  • Analytical Chemistry: It may be employed as a standard or reagent in chromatographic methods or spectroscopy to improve analytical accuracy and sensitivity.

  • Biochemistry: The compound could act as a molecular probe to study enzyme-catalyzed reactions involving cyclopropyl groups.

  • Environmental Science: Research might focus on its biodegradation pathways and environmental impact.

  • Neuroscience: It could be studied for its effects on neurotransmitter systems, potentially modulating synaptic transmission.

  • Chemical Engineering: Used in process optimization studies to improve synthesis efficiency.

  • Medicinal Chemistry: Explored for drug design, particularly targeting central nervous system conditions.

  • Toxicology: Assessed for its safety profile as a potential pharmaceutical agent.

  • Agricultural Chemistry: Derivatives might be investigated as pesticides or growth regulators.

Biological Activity and Pharmacological Potential

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone exhibits notable biological activity, particularly in pharmacological contexts. Its structural features enable interactions with various biological targets, making it a candidate for therapeutic applications. Ongoing research focuses on understanding its pharmacological profile and potential therapeutic uses.

Biological ActivityPotential ApplicationMechanism
Interaction with biological targetsTherapeutic applicationsBinding to specific receptors or enzymes
Modulation of neurotransmitter systemsTreatment of CNS disordersAltering neurotransmitter release or receptor activity

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone, differing primarily in the substituents on the phenyl ring. These variations affect reactivity and biological activity:

Compound NameStructureKey Differences
1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanoneContains a methoxy group instead of chlorineDifferent electronic properties affecting reactivity
1-[(1R,2R)-2-(4-hydroxyphenyl)cyclopropyl]ethanoneHydroxy group replaces chlorinePotentially different biological activity due to hydroxyl's polar nature
1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]ethanoneMethyl group instead of chlorineAlters steric hindrance and electronic effects

Understanding these differences is crucial for designing new derivatives with tailored properties for specific applications.

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